molecular formula C14H14N2O3S2 B3205808 N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide CAS No. 1040658-22-7

N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide

Cat. No.: B3205808
CAS No.: 1040658-22-7
M. Wt: 322.4 g/mol
InChI Key: OGZLEFKUFXWMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is a complex organic compound that features an indole core structure substituted with a thiophene-2-carbonyl group and a methanesulfonamide group. This compound is part of a broader class of indole derivatives, which are known for their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Thiophene-2-carbonyl Group: This step involves the acylation of the indole core with thiophene-2-carbonyl chloride in the presence of a base like triethylamine.

    Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the indole derivative with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole or thiophene rings.

    Reduction: Reduced forms of the carbonyl or sulfonamide groups.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(thiophene-2-carbonyl)indolin-6-yl)propionamide
  • 1-(3-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
  • 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide

Uniqueness

N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene-2-carbonyl group enhances its electronic properties, while the methanesulfonamide group increases its solubility and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-21(18,19)15-11-5-4-10-6-7-16(12(10)9-11)14(17)13-3-2-8-20-13/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZLEFKUFXWMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 6
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.